molecular formula C19H16N2O3 B11208491 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid m-tolylamide

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid m-tolylamide

Cat. No.: B11208491
M. Wt: 320.3 g/mol
InChI Key: BQTOUUQCYNSAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid m-tolylamide: is a mouthful, but let’s break it down:

  • Preparation Methods

      Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves cyclization reactions to form the pyrroloquinoline core.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

      Major Products: The major products would depend on the specific reactions performed.

  • Scientific Research Applications

      Chemistry: Limited studies exist, but it could serve as a building block for more complex molecules.

      Biology: Its biological applications remain unexplored.

      Medicine: No direct medicinal applications are reported.

      Industry: Its industrial use is yet to be established.

  • Mechanism of Action

    • Unfortunately, the mechanism of action is not well-documented. Further research is needed to understand how it exerts effects.
  • Comparison with Similar Compounds

      Unique Features: Its uniqueness lies in its rare structure and limited availability.

      Similar Compounds:

    Properties

    Molecular Formula

    C19H16N2O3

    Molecular Weight

    320.3 g/mol

    IUPAC Name

    9-hydroxy-N-(3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

    InChI

    InChI=1S/C19H16N2O3/c1-11-4-2-6-13(10-11)20-18(23)15-17(22)14-7-3-5-12-8-9-21(16(12)14)19(15)24/h2-7,10,22H,8-9H2,1H3,(H,20,23)

    InChI Key

    BQTOUUQCYNSAAK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

    Origin of Product

    United States

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